molecular formula C13H18ClNO2S B3013019 3-chloro-N-cycloheptylbenzene-1-sulfonamide CAS No. 728924-37-6

3-chloro-N-cycloheptylbenzene-1-sulfonamide

Cat. No. B3013019
CAS RN: 728924-37-6
M. Wt: 287.8
InChI Key: JRHKHMMUKGPGBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps starting from commercial sulfonate cation-exchange resins. For example, N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide is synthesized through a three-step process, which includes chlorination and functionalization of the polymer backbone . Similarly, other sulfonamide compounds, such as poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS), are prepared using novel reagents and under various conditions to yield functionalized products . These methods could potentially be adapted for the synthesis of 3-chloro-N-cycloheptylbenzene-1-sulfonamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the case of the compounds discussed in the papers, the sulfonamide group is bonded to a polymeric or macromolecular structure, which can influence the reactivity and properties of the compound . The structure of 3-chloro-N-cycloheptylbenzene-1-sulfonamide would similarly include a sulfonamide group, but attached to a benzene ring with a chloro substituent and a cycloheptyl group, which would affect its chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds is demonstrated by their ability to undergo various reactions. For instance, N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide reacts with 2-chloroethyl phenyl sulfide, a simulant of sulfur mustard, to yield nontoxic sulfones and sulfoxides . This indicates that sulfonamide compounds can participate in decontamination reactions. The reactivity of 3-chloro-N-cycloheptylbenzene-1-sulfonamide would likely be influenced by the presence of the chloro and cycloheptyl groups, potentially leading to different reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The papers describe the characterization of these compounds using techniques such as FTIR, TGA, and gas chromatography-mass spectrometry . These compounds exhibit properties such as positive chlorine content, which is indicative of their potential for chemical reactivity . The physical properties, such as compressive strength, are also measured to assess the material's suitability for practical applications . The properties of 3-chloro-N-cycloheptylbenzene-1-sulfonamide would need to be determined experimentally, but they are expected to be influenced by the compound's specific substituents and molecular geometry.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Sulfonamide derivatives, including those structurally related to 3-chloro-N-cycloheptylbenzene-1-sulfonamide, have been investigated for their potential in cancer therapy. Studies have shown that certain sulfonamides can act as effective inhibitors of carbonic anhydrases, enzymes that are overexpressed in various cancers. Inhibiting these enzymes can suppress tumor growth and metastasis. For instance, halogenated sulfonamides have been identified as potent inhibitors of tumor-associated carbonic anhydrase IX, offering a pathway to targeted cancer therapies (Ilies et al., 2003). Additionally, new dibenzensulfonamides were synthesized and shown to induce apoptosis and autophagy in cancer cells, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2018).

Enzyme Inhibition

Sulfonamides have been widely studied for their inhibitory effects on carbonic anhydrases, crucial for regulating pH and ion transport in various biological contexts. Research focusing on sulfonamides incorporating fluorine and 1,3,5-triazine moieties has demonstrated effective inhibition of β-class carbonic anhydrases from Mycobacterium tuberculosis, suggesting a novel approach to treating tuberculosis (Ceruso et al., 2014).

Environmental Science Applications

Detection of Environmental Pollutants

Sulfonamides, including those structurally related to 3-chloro-N-cycloheptylbenzene-1-sulfonamide, are of interest in environmental science due to their widespread use as antibiotics and the resultant pollution concerns. Techniques for the efficient detection of sulfonamides in water have been developed, utilizing advanced materials and methods to ensure sensitive and accurate monitoring of these compounds in aquatic environments. For example, a study presented a method for the sensitive determination of sulfonamides in water samples, highlighting the importance of monitoring antibiotic pollution (Zhou & Fang, 2015).

Reactivity and Degradation Studies

Understanding the reactivity and degradation pathways of sulfonamides in the environment is crucial for assessing their ecological impact and designing effective removal strategies. Research into the chlorination of sulfonamide antibiotics has provided insights into their reactivity, offering valuable information on how these compounds can be transformed or degraded in water treatment processes (Fu et al., 2021).

Mechanism of Action

While the specific mechanism of action for “3-chloro-N-cycloheptylbenzene-1-sulfonamide” is not provided, sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase . They interfere with the synthesis of folic acid in bacteria, inhibiting their growth .

properties

IUPAC Name

3-chloro-N-cycloheptylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHKHMMUKGPGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324439
Record name 3-chloro-N-cycloheptylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

728924-37-6
Record name 3-chloro-N-cycloheptylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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